molecular formula C15H19N3O2 B4750658 N-{2-[(2-methylpropanoyl)amino]ethyl}-1H-indole-2-carboxamide

N-{2-[(2-methylpropanoyl)amino]ethyl}-1H-indole-2-carboxamide

Cat. No.: B4750658
M. Wt: 273.33 g/mol
InChI Key: PYXCLVIDNJDPOL-UHFFFAOYSA-N
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Description

N-{2-[(2-methylpropanoyl)amino]ethyl}-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative intended for research use in biochemical and pharmacological studies. This compound is part of a class of molecules that have garnered significant interest in medicinal chemistry due to their potential multi-targeted biological activities. Indole-2-carboxamide derivatives have demonstrated notable antiproliferative properties in scientific research, showing potent activity against various cancer cell lines, including breast cancer (MCF-7) . The structural motif of the indole core is known to facilitate interaction with multiple biological targets. Related compounds have been investigated as potential inhibitors of key kinase enzymes, such as EGFR and CDK2 , which are critical regulators of cell cycle progression and proliferation . Furthermore, research on analogous molecules indicates their ability to induce apoptosis (programmed cell death) in cancer cells by modulating key markers including Caspases 3, 8, and 9, and affecting the balance of Bax and Bcl-2 protein levels . The specific structural features of this compound, including the 2-methylpropanoyl (isobutyryl) side chain, may influence its lipophilicity, binding affinity, and overall pharmacokinetic profile, making it a valuable scaffold for structure-activity relationship (SAR) studies in drug discovery. This product is provided for research purposes within the fields of oncology, chemical biology, and early-stage drug development. It is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(2-methylpropanoylamino)ethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-10(2)14(19)16-7-8-17-15(20)13-9-11-5-3-4-6-12(11)18-13/h3-6,9-10,18H,7-8H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXCLVIDNJDPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCNC(=O)C1=CC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-methylpropanoyl)amino]ethyl}-1H-indole-2-carboxamide typically involves the activation of the carboxyl group and its subsequent reaction with amines to form amides. Common reagents used in this process include phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt . The Fischer indole synthesis is also a notable method, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-methylpropanoyl)amino]ethyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Antituberculosis Activity

Recent studies have highlighted the potential of indole-2-carboxamides, including derivatives like N-{2-[(2-methylpropanoyl)amino]ethyl}-1H-indole-2-carboxamide, as promising antituberculosis agents. Research indicates that certain indole-2-carboxamide analogs exhibit low micromolar potency against Mycobacterium tuberculosis (Mtb) and favorable pharmacokinetic properties in vivo.

Key Findings:

  • Structure-Activity Relationship (SAR) : Modifications such as alkyl substitutions on the indole ring have been shown to enhance Mtb activity while affecting solubility negatively .
  • Lead Candidates : Compounds with specific substitutions demonstrated improved metabolic stability and efficacy compared to standard TB treatments .

HIV-1 Inhibition

Another significant application of indole derivatives is in the treatment of HIV. Certain derivatives of indole-2-carboxamide have been identified as effective inhibitors of HIV-1, including strains resistant to existing therapies.

Case Study:

  • A study reported that new indolylarylsulfone derivatives, which include nitrogen-containing substituents at the indole-2-carboxamide position, inhibited HIV-1 at low nanomolar concentrations. These compounds were effective against multiple drug-resistant strains, showcasing their potential as a treatment option for resistant HIV variants .

Neuroprotective Effects

Indole derivatives have also been investigated for their neuroprotective properties. For instance, compounds related to N-acetylserotonin have shown promise in models of hypoxic-ischemic brain damage by inhibiting the NLRP3 inflammasome and activating neuroprotective pathways.

Research Insights:

  • The neuroprotective effects were attributed to modulation of inflammatory pathways, suggesting that indole carboxamides could be beneficial in treating neurodegenerative diseases .

Antihyperlipidemic Properties

Recent investigations into the lipid-lowering effects of novel indole derivatives have yielded promising results. Compounds such as N-(benzoylphenyl)-5-substituted indole-2-carboxamides demonstrated significant antihyperlipidemic activity in hyperlipidemic animal models.

Experimental Evidence:

  • In studies using Triton WR-1339-induced hyperlipidemic rats, specific indole derivatives exhibited notable reductions in triglyceride levels, indicating their potential utility in managing dyslipidemia .

Pharmacological Mechanisms

The pharmacological mechanisms underlying the effects of this compound involve multiple pathways:

MechanismDescription
Inhibition of Enzymes Compounds may act as inhibitors of key enzymes involved in metabolic pathways, contributing to their therapeutic effects against TB and HIV .
Modulation of Receptors Some derivatives function as modulators or antagonists at various receptors, influencing neurotransmitter systems relevant to neuroprotection .
Anti-inflammatory Action Indoles can exert anti-inflammatory effects through inhibition of pro-inflammatory cytokines and pathways like the NLRP3 inflammasome .

Mechanism of Action

The mechanism of action of N-{2-[(2-methylpropanoyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxamide moiety can form hydrogen bonds with various enzymes, inhibiting their activity and affecting biological pathways . The indole ring’s electron-rich nature allows it to participate in various biochemical interactions, contributing to its biological effects .

Comparison with Similar Compounds

Key Observations:

Electron-Donating/Withdrawing Groups : Methoxy (5-OMe) and chloro (5-Cl) substituents influence electronic properties, affecting binding interactions .

Functional Groups: Azide (28, ) and dimethylamino (12f, 21d ) groups enable diverse applications, such as photo-crosslinking or enhanced solubility.

Pharmacological and Functional Insights

While direct data for the target compound are unavailable, insights from analogs suggest:

  • Lipid-Lowering Effects : Benzoylphenyl-substituted derivatives (e.g., ) show promise in modulating lipid metabolism, likely via PPAR-α/γ pathways.
  • Receptor Targeting : Cyclopropylmethyl-linked derivatives (e.g., ) exhibit bivalent ligand properties for opioid receptors, highlighting structural flexibility in drug design.
  • Photoactivatable Applications : Azide-containing compounds (e.g., 28 ) are used for covalent binding studies, enabling target identification.

Biological Activity

N-{2-[(2-methylpropanoyl)amino]ethyl}-1H-indole-2-carboxamide is a compound belonging to the indole-2-carboxamide family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound this compound can be structurally represented as follows:

  • Molecular Formula : C₁₄H₁₈N₂O₂
  • Molecular Weight : 250.30 g/mol

Synthesis Pathway

The synthesis of indole-2-carboxamides typically involves the reaction of indole derivatives with appropriate carboxylic acids or their derivatives. For this compound, the process may include:

  • Formation of Indole Derivative : Starting from indole, various substituents are introduced.
  • Amidation Reaction : The introduction of the 2-methylpropanoyl group via an amide bond formation.

This synthetic pathway is crucial for obtaining compounds with desired biological properties.

Antimicrobial Activity

Research indicates that indole-2-carboxamides exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). A study highlighted that certain analogs within this class demonstrated low micromolar potency against Mtb, suggesting a potential role in tuberculosis treatment .

Anticancer Properties

Indole derivatives have been extensively studied for their anticancer activities. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, a recent study reported that certain indole-based analogs exhibited potent antiproliferative effects against various cancer cell lines, with IC50 values ranging from 3.78 to 24.08 µM .

Anti-inflammatory Effects

Indole compounds are also recognized for their anti-inflammatory properties. Some derivatives have been found to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, indicating their potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:

  • Alkyl Substituents : The introduction of alkyl groups on the indole ring enhances potency against Mtb but may reduce solubility.
  • Halogen Substitution : Chloro and fluoro substitutions at specific positions on the indole ring significantly improve metabolic stability and bioactivity .

Case Study 1: Antituberculosis Activity

A comprehensive evaluation of indole-2-carboxamides revealed that specific modifications led to enhanced activity against Mtb. Compounds with additional alkyl groups showed improved efficacy in vitro and in vivo models .

Case Study 2: Anticancer Screening

In vitro assays conducted on human cancer cell lines demonstrated that certain derivatives of this compound exhibited significant cytotoxicity. The most active compounds were identified through MTT assays, with some showing IC50 values as low as 6.49 µM against selected cancer lines .

Q & A

Q. What are the optimal coupling reagents and conditions for synthesizing N-{2-[(2-methylpropanoyl)amino]ethyl}-1H-indole-2-carboxamide?

The synthesis typically employs TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a coupling agent in dry dichloromethane (DCM) at 0–5°C to minimize side reactions. Reaction monitoring via TLC (hexane:ethyl acetate, 9:3 v/v) ensures intermediate purity. Post-reaction workup involves sequential washes with sodium bicarbonate, water, and brine, followed by anhydrous sodium sulfate drying and solvent evaporation .

Q. Which spectroscopic methods are critical for characterizing this compound and its intermediates?

  • 1H/13C NMR in DMSO-d6 confirms structural integrity, with indole NH protons typically appearing as broad singlets (δ 9–12 ppm).
  • Mass spectrometry (HRMS-ESI) validates molecular weight within ±0.004 Da.
  • Single-crystal X-ray diffraction resolves 3D conformation, particularly for verifying hydrogen bonding and steric effects .

Q. How can preliminary biological activity be assessed for this compound?

Initial screening involves in vitro assays (e.g., enzyme inhibition or receptor binding) using hyperlipidemic rat models to evaluate lipid-lowering effects. Dose-response curves (0.1–100 µM) and IC50 values are calculated via nonlinear regression .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the indole ring) impact pharmacological activity?

  • N-Benzoylphenyl substitutions (e.g., electron-withdrawing groups like -Cl) enhance lipid-lowering efficacy by improving target affinity. For example, 4-chlorophenoxy derivatives show 2.3-fold higher potency compared to unsubstituted analogs .
  • Alkyl chain elongation (e.g., hexyl groups) increases lipophilicity, improving membrane permeability but potentially reducing aqueous solubility .

Q. What strategies mitigate challenges with hygroscopic intermediates during synthesis?

  • Use anhydrous solvents (e.g., DCM) and inert atmospheres (N2/Ar) to prevent hydrolysis.
  • Protecting groups (e.g., Boc for amines) stabilize reactive intermediates. For example, lithium hydroxide-mediated deprotection under THF/H2O ensures high yields of acid intermediates .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

  • Variable-temperature NMR clarifies dynamic rotational isomerism in flexible side chains.
  • 2D-NMR techniques (HSQC, HMBC) assign overlapping signals, particularly for indole C2 and adjacent carbonyl groups .

Q. What methods enable selective functionalization of the indole core for SAR studies?

  • Vilsmeier-Haack formylation at C3 introduces formyl groups for subsequent Knoevenagel condensations with thiazolones, yielding derivatives with enhanced bioactivity .
  • Sonogashira coupling installs alkynyl groups at C5 for photoactivatable probes .

Q. How are solubility issues addressed in in vivo studies?

  • Co-solvent systems (e.g., 10% DMSO in saline) or nanoparticle encapsulation improve bioavailability.
  • Salt formation (e.g., hydrochloride) enhances aqueous solubility by 3–5-fold .

Q. What analytical methods validate compound stability under physiological conditions?

  • HPLC-PDA with C18 columns (gradient: 5–95% acetonitrile in H2O + 0.1% TFA) monitors degradation products over 24–72 hours at 37°C.
  • LC-MS/MS quantifies hydrolytic cleavage of the carboxamide bond in simulated gastric fluid (pH 2.0) .

Q. How can enantiomeric purity be ensured during asymmetric synthesis?

  • Chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol 85:15) resolves enantiomers, with ≥98% ee achieved using (S)-BINOL-derived catalysts .
  • Circular dichroism (CD) confirms absolute configuration for crystallized products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[(2-methylpropanoyl)amino]ethyl}-1H-indole-2-carboxamide
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N-{2-[(2-methylpropanoyl)amino]ethyl}-1H-indole-2-carboxamide

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